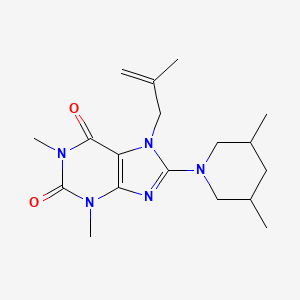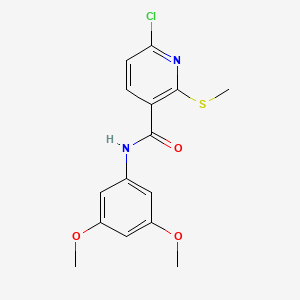
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid” is a chemical compound . It is a derivative of pyrrolidine-2,5-dione .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study described the synthesis of a series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure as potential anticonvulsant and antinociceptive agents . Another study reported the rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine, which is an efficient synthesis method .Molecular Structure Analysis
The molecular structure of “2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid” is based on structures generated from information available in ECHA’s databases . The compound’s molecular formula is C6H7NO4 .Chemical Reactions Analysis
The chemical reactions involving “2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid” have been studied in the context of anticonvulsant activity . The compound has shown potent protection across the most important animal acute seizure models .Aplicaciones Científicas De Investigación
Anticonvulsant Research
This compound has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives, which have shown potent anticonvulsant properties . These compounds have demonstrated broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Pain Management
The same hybrid compounds mentioned above have also shown effectiveness in pain models . For instance, they have been effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Inhibition of Calcium Currents
The mechanism of action of these compounds likely involves the inhibition of calcium currents mediated by Cav1.2 (L-type) channels . This could have implications for a variety of neurological disorders.
Drug Development
Due to its promising in vivo activity profile and drug-like properties, this compound is an interesting candidate for further preclinical development . It has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 .
Chemical Synthesis
This compound is used in the synthesis of other chemicals . For example, it has been used in the preparation of 2-(3-(3-methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid .
Commercial Availability
This compound is commercially available and can be purchased from chemical suppliers . It has a CAS Number of 5626-41-5 and a molecular weight of 157.13 .
Direcciones Futuras
The future research directions for “2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid” could involve further investigation into its potential therapeutic applications, particularly in the treatment of epilepsy and pain . Additionally, more research is needed to fully understand its mechanism of action and to evaluate its safety profile .
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with neuronal voltage-sensitive sodium and l-type calcium channels, as well as gaba transporters .
Mode of Action
For instance, similar compounds have been shown to inhibit voltage-gated sodium and calcium channels, which can affect neuronal excitability .
Biochemical Pathways
The modulation of neuronal voltage-sensitive sodium and l-type calcium channels, as well as gaba transporters, suggests that it may influence neurotransmission and neuronal excitability .
Result of Action
Related compounds have demonstrated anticonvulsant and analgesic activity in animal models, suggesting that they may modulate neuronal activity and pain signaling .
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNFHSYPFLOBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2794611.png)




![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2794618.png)
![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)




